molecular formula C27H30N6O4 B11035293 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B11035293
M. Wt: 502.6 g/mol
InChI Key: ZSIRMWIMSLKOPD-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of pyrimidine, indole, and benzamide moieties

Preparation Methods

The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    4-(1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound also features a pyrimidine and indole moiety but has different substituents that confer unique properties.

    N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another compound with a pyrimidine ring, used as a corrosion inhibitor.

Properties

Molecular Formula

C27H30N6O4

Molecular Weight

502.6 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H30N6O4/c1-16-12-17(2)31-27(30-16)33-26(28-11-10-18-15-29-21-9-7-6-8-20(18)21)32-25(34)19-13-22(35-3)24(37-5)23(14-19)36-4/h6-9,12-15,29H,10-11H2,1-5H3,(H2,28,30,31,32,33,34)

InChI Key

ZSIRMWIMSLKOPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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